![molecular formula C7H8N2O4S B3048817 2-[(噻唑烷-2-亚甲基)氨基亚甲基]丙二酸 CAS No. 1820748-73-9](/img/structure/B3048817.png)
2-[(噻唑烷-2-亚甲基)氨基亚甲基]丙二酸
描述
“2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used in the synthesis of valuable organic combinations .
Synthesis Analysis
Thiazolidine motifs are synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . The reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gives 2-methylidene-1,3-thiazolidin-4-one derivatives .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The specific structure of “2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid” is not available in the retrieved information.Chemical Reactions Analysis
The main chemical transformations of 2-ylidene-1,3-thiazolidines include the reactions of selective functionalization and heterocyclization at the ylidene fragment and thiazolidine backbone .科学研究应用
Organic Synthesis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .
Anticancer Activity
Thiazolidine derivatives have shown potential in anticancer activity . Their diverse biological response makes them highly prized in the field of medicinal chemistry .
Anticonvulsant Activity
Thiazolidine derivatives also exhibit anticonvulsant properties . This makes them valuable in the development of treatments for neurological disorders .
Antimicrobial Activity
These compounds have demonstrated antimicrobial properties, making them effective against various strains of bacteria .
Anti-inflammatory Activity
Thiazolidine derivatives have anti-inflammatory properties . This makes them useful in the treatment of various inflammatory diseases .
Neuroprotective Activity
These compounds have shown neuroprotective activity . This suggests potential applications in the treatment of neurodegenerative diseases .
Antioxidant Activity
Thiazolidine derivatives have demonstrated antioxidant activity . This property could be beneficial in the treatment of diseases caused by oxidative stress .
Drug Design
Derivatives of 2-ylidene-1,3-thiazolidines are used in heterocyclic chemistry as valuable synthetic blocks . They are characterized by a pronounced spectrum of bactericidal, antitumor, anti-inflammatory properties, and also act as noncompetitive inhibitors of metalloproteinase aggrecanase and phospholipase A2 . This makes them valuable in the design of next-generation drug candidates .
未来方向
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
作用机制
Target of Action
Thiazolidine motifs, which are present in this compound, are known to interact with a variety of biological targets due to their diverse pharmacological properties .
Mode of Action
The compound’s mode of action is likely related to its thiazolidine motif. Thiazolidines can react quickly with 1,2-aminothiols and aldehydes under physiological conditions to form a stable product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Biochemical Pathways
Thiazolidine derivatives are known to exhibit varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These diverse biological responses suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazolidine derivatives are known to have been synthesized using various approaches to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Given the diverse biological properties of thiazolidine derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
Action Environment
The action of “2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid” is likely influenced by environmental factors such as pH. For instance, the reaction kinetics between 1,2-aminothiols and aldehydes, which form a thiazolidine product, are fast under physiological conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by the physiological environment.
属性
IUPAC Name |
2-[(4,5-dihydro-1,3-thiazol-2-ylamino)methylidene]propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c10-5(11)4(6(12)13)3-9-7-8-1-2-14-7/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBJMBDYGDZDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC=C(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169167 | |
| Record name | Propanedioic acid, 2-[[(4,5-dihydro-2-thiazolyl)amino]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid | |
CAS RN |
1820748-73-9 | |
| Record name | Propanedioic acid, 2-[[(4,5-dihydro-2-thiazolyl)amino]methylene]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820748-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, 2-[[(4,5-dihydro-2-thiazolyl)amino]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



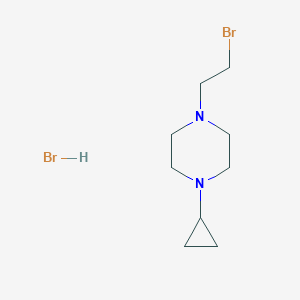

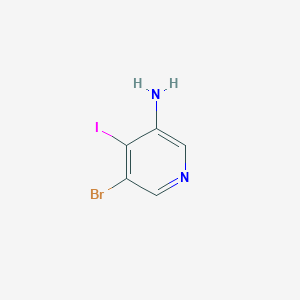
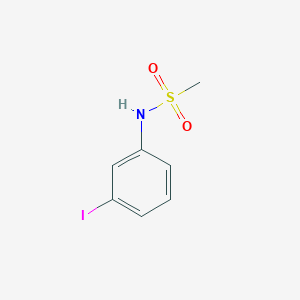

![2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid](/img/structure/B3048745.png)
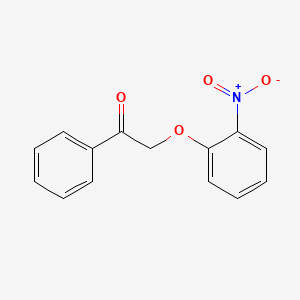


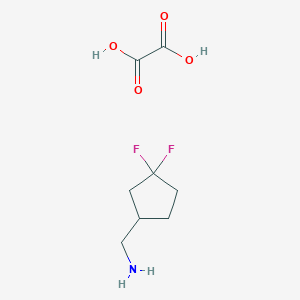


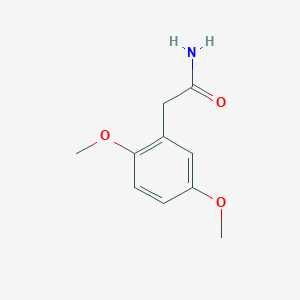
![Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis-](/img/structure/B3048757.png)